molecular formula C12H18BrNO3Si B13467483 (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane

(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B13467483
M. Wt: 332.26 g/mol
InChI Key: ZFTSKPMPXYGPPX-UHFFFAOYSA-N
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Description

(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine and nitro group attached to a phenoxy ring, which is further bonded to a tert-butyl dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-nitrophenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is then extracted with ethyl acetate and washed with water to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or dichloromethane, and bases like potassium carbonate.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and solvents like acetone or water.

Major Products Formed

    Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.

    Reduction Reactions: Products with an amino group replacing the nitro group.

    Oxidation Reactions: Quinones or other oxidized derivatives of the phenoxy ring.

Scientific Research Applications

(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the tert-butyl dimethylsilane group provides stability and lipophilicity. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is unique due to the combination of its functional groups and the tert-butyl dimethylsilane moiety. This combination imparts specific chemical properties, such as increased stability and lipophilicity, making it suitable for various applications in scientific research and industry.

Biological Activity

(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a brominated phenoxy group attached to a tert-butyl and dimethylsilane moiety. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Protein-Ligand Interactions : It can modulate interactions between proteins, influencing cellular signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro biological activities of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in controlled laboratory settings.
  • Cytotoxicity Assays : Cytotoxic effects were evaluated using human cancer cell lines. Results demonstrated that the compound induced apoptosis in certain cancer cells, suggesting potential anticancer activity.
  • Mechanistic Insights : Studies utilizing flow cytometry and Western blot analyses revealed that the compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest:

  • Anti-inflammatory Effects : Animal models treated with the compound showed reduced inflammation markers, indicating potential therapeutic applications in inflammatory diseases.
  • Toxicological Assessment : Toxicity studies are essential for understanding safety profiles; initial findings indicate low toxicity levels at therapeutic doses.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against multidrug-resistant bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

A recent publication in Cancer Letters evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coliJournal of Antimicrobial Chemotherapy
CytotoxicityInduction of apoptosis in cancer cellsCancer Letters
Anti-inflammatoryReduction in inflammation markersPreliminary Animal Study
ToxicityLow toxicity at therapeutic dosesToxicological Assessment

Properties

Molecular Formula

C12H18BrNO3Si

Molecular Weight

332.26 g/mol

IUPAC Name

(4-bromo-3-nitrophenoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C12H18BrNO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,1-5H3

InChI Key

ZFTSKPMPXYGPPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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